molecular formula C17H14ClN3 B394402 2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile

2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile

Cat. No.: B394402
M. Wt: 295.8g/mol
InChI Key: XNGMFRCPRCXVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile is a complex organic compound with a unique structure that includes a chloro-substituted indene ring, a piperidine moiety, and two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indene ring, followed by the introduction of the chloro and piperidine substituents. The final step involves the addition of the cyano groups through a cyanation reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indene oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology. Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.

Medicine

In medicinal chemistry, this compound is explored for its potential to interact with specific molecular targets, such as enzymes or receptors. Its structural features may contribute to the development of new drugs for treating diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of cyano groups and the indene ring structure play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2-chloro-3-piperidino-1H-inden-1-yliden)methyl cyanide: Lacks one cyano group compared to the target compound.

    (2-chloro-3-piperidino-1H-inden-1-yliden)(cyano)methyl acetate: Contains an acetate group instead of a second cyano group.

    (2-chloro-3-piperidino-1H-inden-1-yliden)(cyano)methyl chloride: Contains a chloride group instead of a second cyano group.

Uniqueness

The presence of two cyano groups in 2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile distinguishes it from similar compounds

Properties

Molecular Formula

C17H14ClN3

Molecular Weight

295.8g/mol

IUPAC Name

2-(2-chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile

InChI

InChI=1S/C17H14ClN3/c18-16-15(12(10-19)11-20)13-6-2-3-7-14(13)17(16)21-8-4-1-5-9-21/h2-3,6-7H,1,4-5,8-9H2

InChI Key

XNGMFRCPRCXVDZ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C(C(=C(C#N)C#N)C3=CC=CC=C32)Cl

Canonical SMILES

C1CCN(CC1)C2=C(C(=C(C#N)C#N)C3=CC=CC=C32)Cl

Origin of Product

United States

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